molecular formula C21H25N3O3S B2697414 1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole CAS No. 1203070-74-9

1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole

カタログ番号: B2697414
CAS番号: 1203070-74-9
分子量: 399.51
InChIキー: BBIFHRRXDVIOBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by two key structural motifs:

  • A methylsulfonyl-piperidinylmethyl group at position 1 of the benzimidazole core. This moiety enhances solubility and modulates interactions with enzymatic targets, particularly kinases and G-protein-coupled receptors (GPCRs) .
  • A phenoxymethyl substituent at position 2, which improves lipophilicity and facilitates membrane penetration, a critical feature for central nervous system (CNS) or intracellular targets .

The compound is synthesized via multi-step protocols involving nucleophilic aromatic substitution (SNAr) and oxidation reactions, as seen in analogous benzimidazole derivatives (e.g., oxidation of methylthio to methylsulfonyl groups using oxone) .

特性

IUPAC Name

1-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(phenoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-28(25,26)23-13-11-17(12-14-23)15-24-20-10-6-5-9-19(20)22-21(24)16-27-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIFHRRXDVIOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole is a novel small molecule that has garnered attention for its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzo[d]imidazole core linked to a phenoxymethyl group and a piperidine moiety with a methylsulfonyl substituent. The structural formula can be represented as:

C18H22N3O2SC_{18}H_{22}N_3O_2S

This structure is significant as it combines various pharmacophores that may enhance its biological activity.

Research indicates that compounds similar to this benzo[d]imidazole derivative often interact with multiple biological targets, including:

  • PI3K/Akt Pathway Inhibition : This pathway is crucial in regulating cellular processes such as growth, proliferation, and survival. Compounds targeting this pathway have shown promise in cancer therapy by inducing apoptosis in malignant cells .
  • Enzyme Inhibition : The piperidine component is associated with enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and urease, which are relevant in neurodegenerative diseases and urea cycle disorders, respectively .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits moderate to strong activity against various bacterial strains, including:

Bacterial StrainActivity Level
Salmonella typhiStrong
Bacillus subtilisModerate
Escherichia coliWeak to Moderate
Staphylococcus aureusModerate

This activity may be attributed to the structural features that allow for effective binding to bacterial targets .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been highlighted in several studies. For instance:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated significant AChE inhibitory activity, which is beneficial in treating Alzheimer's disease. The IC50 values for related compounds range from 0.63 µM to 2.14 µM .
  • Urease Inhibition : Effective urease inhibitors can be crucial in managing conditions like urease-related infections. The synthesized derivatives have shown promising results in this regard .

Case Studies and Research Findings

Several studies have focused on derivatives of the benzo[d]imidazole class, demonstrating their potential therapeutic effects:

  • Cancer Therapy : A study highlighted the efficacy of benzo[d]imidazole derivatives in inhibiting tumor growth in xenograft models by targeting the PI3K/Akt pathway .
  • Neuroprotective Effects : Research indicated that piperidine derivatives exhibit neuroprotective properties through AChE inhibition, providing a basis for developing treatments for neurodegenerative diseases .
  • Antimicrobial Efficacy : A comparative study of various synthesized compounds showed that those containing the phenoxymethyl group had enhanced antibacterial properties compared to their counterparts lacking this moiety .

科学的研究の応用

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to benzo[d]imidazole derivatives exhibit significant anticancer properties. The benzo[d]imidazole scaffold is known for its ability to interact with biological targets involved in cancer progression. The compound of interest has shown promise in inhibiting cancer cell proliferation, particularly in vitro studies against various cancer cell lines. For instance, benzimidazole derivatives have been evaluated for their cytotoxic activity against breast and colon cancer cells, demonstrating potential as anticancer agents .

2. Antimicrobial Properties
The antimicrobial efficacy of benzo[d]imidazole derivatives has been widely studied. These compounds have demonstrated activity against a range of bacterial strains, including those resistant to conventional antibiotics. The presence of the methylsulfonyl group in the piperidine moiety enhances the compound's ability to penetrate bacterial cell walls, making it a candidate for further investigation as a novel antimicrobial agent .

3. Antitubercular Activity
Research has also highlighted the potential of similar compounds in combating tuberculosis. In vitro studies have shown that certain benzimidazole derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting that this class of compounds could be developed into effective treatments for tuberculosis .

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of Antimicrobial Activities Demonstrated that certain benzimidazole derivatives possess significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong potency .
Anticancer Evaluation Reported cytotoxic effects on various cancer cell lines, showing a dose-dependent response and potential for further development as anticancer agents .
Antitubercular Activity Assessment Found effective against Mycobacterium tuberculosis with promising results in both in vitro and in vivo models .

類似化合物との比較

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Key Pharmacological Activities Target/Mechanism Reference
Target Compound 1-(Methylsulfonyl-piperidinylmethyl), 2-(phenoxymethyl) Likely anticancer, antimicrobial (inferred) BRAF kinase inhibition (hypothesized)
Lansoprazole 2-([Pyridinyl]methylsulfonyl) Proton pump inhibition (anti-ulcer) H+/K+-ATPase
Astemizole Analogues Piperidinyl, benzimidazole core Antimalarial, antihistaminic Hemozoin formation inhibition, histamine H1 receptor
Enviradine 1-(Isopropylsulfonyl), prop-1-en-1-yl Antiviral Viral replication inhibition
Compound 14 () 4-(Methylsulfonyl)benzyl, piperidinyl Antiplasmodial Hemozoin disruption
Compound 12a–n () Pyrimidinyl, sulfonamide Anticancer (V600EBRAF inhibition) BRAF kinase

Pharmacokinetic and Efficacy Comparisons

Anticancer Activity

  • The target compound shares structural similarity with V600EBRAF inhibitors (e.g., compounds 12a–n in ), which exhibit IC50 values of 0.8–3.2 µM against melanoma cell lines .
  • Unlike lansoprazole (a proton pump inhibitor), the target compound’s methylsulfonyl-piperidinylmethyl group may confer kinase-targeting specificity, akin to enviradine’s antiviral mechanism .

Antimicrobial Activity

  • Benzimidazoles with phenoxymethyl groups (e.g., BD-2 in ) show MIC values of 16–64 µg/mL against Staphylococcus aureus and Escherichia coli .
  • The methylsulfonyl group in the target compound may enhance bacterial membrane penetration compared to thiabendazole (MIC: 8–32 µg/mL), a benzimidazole antifungal .

Anti-Inflammatory Activity

  • 1-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrimidin-2-ylthio)methyl benzimidazole () exhibits COX-2 inhibition (IC50: 8.2 mM) and 68.4% anti-inflammatory efficacy in murine models . The target compound’s phenoxymethyl group may similarly modulate COX-2 or NF-κB pathways.

Limitations and Advantages

  • Advantages: Dual substituents (methylsulfonyl and phenoxymethyl) balance solubility and bioavailability, addressing a common limitation in benzimidazole derivatives (e.g., poor CNS penetration in albendazole) .
  • Limitations: Potential off-target effects due to sulfone groups, as seen in pantoprazole’s unintended CYP450 interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole?

  • Methodology : A multi-step synthesis is typically employed. For example, the methylsulfonyl-piperidine moiety can be introduced via nucleophilic substitution using NaH as a base in anhydrous solvents like DMF or THF. Key intermediates, such as 1H-benzo[d]imidazole derivatives, are often synthesized by condensing o-phenylenediamine with carboxylic acids or aldehydes under reflux conditions. Late-stage functionalization (e.g., phenoxymethyl attachment) may involve palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or alkylation with brominated precursors. Purification via flash chromatography or recrystallization ensures high yields (38–81%) and purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodology : Comprehensive characterization requires:

  • 1H/13C NMR : To confirm regioselectivity and substituent integration (e.g., methylsulfonyl and phenoxymethyl groups show distinct shifts at δ 3.0–3.5 ppm and δ 4.5–5.0 ppm, respectively) .
  • LC-MS/HRMS : Validates molecular weight (e.g., m/z 519.2 [M+H]+) and purity (>95%) .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., C 76.64% vs. 76.89%) .
  • IR Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1150 cm⁻¹ for methylsulfonyl) .

Q. Which solvents and catalysts are effective in its synthesis?

  • Methodology :

  • Solvents : Anhydrous DMF or THF for base-sensitive reactions (e.g., NaH-mediated alkylation); methanol/water mixtures for oxidation steps (e.g., oxone-mediated sulfone formation) .
  • Catalysts : Pd₂(dba)₃ with CyJohnPhos for regioselective C–C coupling; K₃PO₄ as a mild base for SN2 reactions .

Advanced Research Questions

Q. How can structural modifications enhance the compound's bioactivity?

  • Methodology :

  • Piperidine Ring : Replacing methylsulfonyl with bulkier groups (e.g., aryl sulfonamides) may improve target binding affinity .
  • Phenoxymethyl Group : Introducing electron-withdrawing substituents (e.g., fluorine) on the phenyl ring enhances metabolic stability and membrane permeability .
  • Benzimidazole Core : Hybridization with triazole or thiazole moieties (e.g., 2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}acetamide derivatives) can modulate antibacterial or anticancer activity .

Q. How to address discrepancies in biological activity data across studies?

  • Methodology :

  • Purity Verification : Re-evaluate compound purity via LC-MS (>98% purity minimizes false positives/negatives) .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and bacterial strains (e.g., S. aureus ATCC 25923) to reduce variability .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons across studies to identify potency thresholds influenced by structural analogs .

Q. What computational methods aid in understanding its mechanism?

  • Methodology :

  • Molecular Docking : Predict binding modes to targets (e.g., p97 ATPase or histamine receptors) using software like AutoDock Vina. Docking studies for analogous compounds show interactions with hydrophobic pockets and hydrogen-bonding residues .
  • QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with antifungal/antiparasitic activity to guide optimization .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data reported for this compound?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO (commonly used for in vitro studies) vs. aqueous buffers (PBS at pH 7.4) to assess bioavailability discrepancies .
  • Thermodynamic Solubility : Use shake-flask methods with HPLC quantification to distinguish kinetic vs. equilibrium solubility .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating its pharmacological potential?

  • Methodology :

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive/negative bacteria .
  • Anticancer Screening : MTT assays on HepG2 cells with dose ranges of 1–100 µM; validate selectivity using non-cancerous cell lines (e.g., HEK293) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。